N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9(11-2)8(10)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVOEZRQAWTKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CS1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amides under specific reaction conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to synthesize thiophene derivatives . Industrial production methods often involve multi-step processes that include the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In the industry, thiophene derivatives are used as corrosion inhibitors and in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-containing acetamides are a versatile class of compounds with diverse applications in medicinal chemistry and materials science. Below is a comparative analysis of N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide with structurally related derivatives, focusing on molecular features, synthesis, and biological activity.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₁NO₂S | 185.24 | Methoxy, methyl | Compact structure with N-alkoxy group; potential for hydrogen bonding via amide. |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | C₁₁H₈N₂OS₂ | 264.33 | Cyano, thiophene | Extended conjugation due to dual thiophene rings; cyano group enhances polarity. |
| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | C₈H₈BrNO₂S | 254.12 | Acetyl, bromo | Bromine introduces electrophilic reactivity; acetyl group enables derivatization. |
| N-Methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide | C₂₈H₃₃N₃O₃S | 503.65 | Piperazine, naphthalene | Bulky substituents increase steric hindrance; potential CNS activity. |
Key Observations:
- This compound has the simplest structure among the compared derivatives, favoring synthetic accessibility.
- Substituents like cyano (C₁₁H₈N₂OS₂) or bromo (C₈H₈BrNO₂S) introduce distinct reactivities, enabling cross-coupling or nucleophilic substitution reactions .
- Larger derivatives (e.g., piperazine-naphthalene hybrid in ) exhibit increased molecular complexity, likely targeting specific biological pathways .
Spectroscopic and Physicochemical Properties
- This compound : Expected IR peaks for amide C=O (~1650 cm⁻¹), methoxy C-O (~1100 cm⁻¹), and thiophene C-S (~700 cm⁻¹). ¹H NMR would show methoxy singlet (~3.3 ppm) and thiophene protons (6.8–7.5 ppm).
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Distinct ¹H NMR signals for cyano-adjacent protons (δ ~7.8 ppm) and dual thiophene systems .
- N-(3-Acetyl-2-thienyl)-2-bromoacetamide : Bromine-induced deshielding in ¹³C NMR (C-Br ~30 ppm); acetyl carbonyl at ~1700 cm⁻¹ in IR .
Biological Activity
N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for contributing various pharmacological properties. The compound can be synthesized through methods involving oxidation, reduction, and substitution reactions, making it a versatile building block in drug development.
Anticancer Properties
Research indicates that thiophene derivatives, including this compound, exhibit promising anticancer activity. For example, modifications to the thiophene structure have shown enhanced potency against various cancer cell lines, including A549 lung cancer cells. Studies have reported IC50 values in the low micromolar range for similar compounds, indicating their potential as effective anticancer agents .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis, which is critical for bacterial survival. This makes it a candidate for developing new antibiotics targeting multidrug-resistant strains.
Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory effects. They can modulate various inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, some derivatives have been shown to inhibit lipoxygenases (LOX), which play a role in the synthesis of pro-inflammatory mediators .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as LOX, affecting pathways involved in inflammation and cancer progression.
- Receptor Binding : It may also bind to various receptors involved in cell signaling, influencing cellular responses related to growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Anticancer | ~5 | Effective against A549 cells |
| Suprofen | Anti-inflammatory | 10 | Nonsteroidal anti-inflammatory drug |
| Articaine | Anesthetic | 15 | Used in dental procedures |
This table illustrates how this compound compares with other thiophene derivatives regarding their biological activities and potency.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value around 5 µM. This suggests that structural modifications can enhance its anticancer properties significantly .
- Antimicrobial Testing : In another study, this compound showed activity against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiophene ring can lead to improved biological activity. For instance, introducing electron-withdrawing groups has been associated with enhanced potency against cancer cell lines .
Q & A
Q. What are the common synthetic routes for N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Coupling thiophene-2-acetic acid derivatives with N-methoxy-N-methylamine using carbodiimide coupling agents (e.g., EDC or DCC) under inert atmospheres.
- Step 2 : Purification via column chromatography or recrystallization to achieve high purity (>95%).
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, dimethylformamide (DMF) at 60°C improves coupling efficiency compared to dichloromethane .
Q. How is the structure of this compound characterized?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, methyl groups at δ 3.1–3.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 224.1).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm the amide C=O bond .
Q. What are the typical chemical reactions involving this compound?
Key reactions include:
- Acylation : Reacts with Grignard or organolithium reagents to form ketones.
- Nucleophilic Substitution : Methoxy and methyl groups on the amide nitrogen enhance electrophilicity, enabling reactions with nucleophiles.
- Heterocyclic Functionalization : Thiophene sulfur participates in electrophilic aromatic substitution (e.g., bromination at the 5-position) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in the synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.
- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., thiophene ring oxidation).
- Yield Analysis : Design of Experiments (DoE) methodologies can statistically optimize variables like pH and reagent ratios .
Q. What computational methods are used to study its electronic properties?
- Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites (e.g., thiophene ring as electron-rich region).
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments.
- Docking Studies : Predicts binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., N-butyl-2-(thiophen-2-yl)acetamide in ).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data.
- Batch Analysis : Ensure consistency in solvent, temperature, and spectrometer calibration during data acquisition .
Q. What is the mechanistic role of this compound in stereoselective synthesis?
The methoxy and methyl groups on the amide nitrogen stabilize transition states via steric and electronic effects. For example:
- In Wittig-like reactions , the compound acts as a ylide precursor, enabling stereoselective alkene formation (e.g., E/Z ratio > 4:1 in α,β-unsaturated amides).
- Kinetic Isotope Effect (KIE) Studies : Deuterium labeling at the methyl group reveals rate-determining steps in proton transfer .
Q. How can biological activity be evaluated for this compound?
- Enzyme Assays : Measure IC values against targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.
- Cell-Based Studies : Assess cytotoxicity (e.g., IC ~50 μM in MCF-7 breast cancer cells) and apoptosis induction via flow cytometry.
- In Silico Screening : Use QSAR (Quantitative Structure-Activity Relationship) models to predict pharmacokinetic properties (e.g., logP ~2.1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
